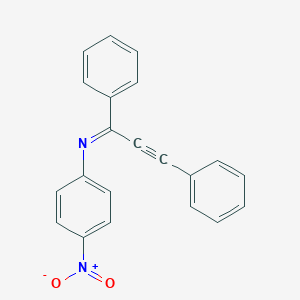

N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline, also known as DPPN, is a compound that has been extensively studied due to its potential applications in organic electronics and as a fluorescent probe in biological systems.

Wissenschaftliche Forschungsanwendungen

N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline has been widely studied for its potential applications in organic electronics, particularly as a fluorescent material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its unique molecular structure and high quantum yield make it an attractive candidate for these applications.

In addition, this compound has also been used as a fluorescent probe in biological systems, where it can be used to detect the presence of specific biomolecules such as proteins and nucleic acids. Its fluorescent properties make it an ideal tool for imaging and sensing applications in biological research.

Wirkmechanismus

The mechanism of action of N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline is based on its ability to absorb and emit light energy. When excited by a light source, this compound molecules undergo a transition from the ground state to the excited state, resulting in the emission of light at a specific wavelength. This process is known as fluorescence, and it is the basis for the use of this compound as a fluorescent probe in biological systems.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it an attractive candidate for use in biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline is its high quantum yield, which makes it a highly efficient fluorescent probe. In addition, its unique molecular structure makes it an attractive candidate for use in organic electronics.

However, there are also some limitations associated with the use of this compound. For example, its fluorescence properties can be affected by environmental factors such as pH and temperature, which can limit its usefulness in certain applications. In addition, its synthesis method can be complex and time-consuming, which can limit its availability for some researchers.

Zukünftige Richtungen

There are several future directions for research on N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline. One potential area of focus is the development of new synthesis methods that are more efficient and cost-effective. In addition, there is a need for further research into the biochemical and physiological effects of this compound, particularly in the context of its use as a fluorescent probe in biological systems.

Another area of interest is the development of new applications for this compound in organic electronics, such as in the development of new OLED and OFET devices. Finally, there is a need for further research into the limitations of this compound, and the development of new methods for overcoming these limitations to maximize its potential in scientific research.

Conclusion:

In conclusion, this compound is a compound that has been extensively studied for its potential applications in organic electronics and as a fluorescent probe in biological systems. Its unique molecular structure and high quantum yield make it an attractive candidate for these applications. However, there are also some limitations associated with its use, and further research is needed to fully understand its potential and limitations.

Synthesemethoden

The synthesis of N-(1,3-diphenyl-2-propynylidene)-4-nitroaniline involves the reaction of 4-nitroaniline with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a condensation reaction with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The final product is obtained after purification by recrystallization.

Eigenschaften

Molekularformel |

C21H14N2O2 |

|---|---|

Molekulargewicht |

326.3 g/mol |

IUPAC-Name |

N-(4-nitrophenyl)-1,3-diphenylprop-2-yn-1-imine |

InChI |

InChI=1S/C21H14N2O2/c24-23(25)20-14-12-19(13-15-20)22-21(18-9-5-2-6-10-18)16-11-17-7-3-1-4-8-17/h1-10,12-15H |

InChI-Schlüssel |

NCQLOYZDYOQBAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C#CC(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C#CC(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)